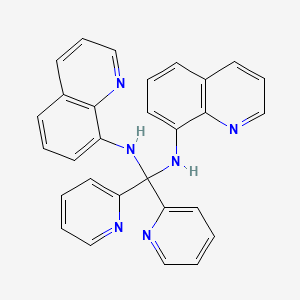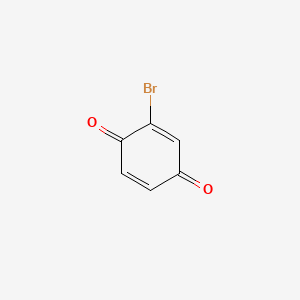
2-溴-1,4-苯醌
描述
2-Bromo-1,4-benzoquinone is a derivative of 1,4-naphthoquinone . It can be prepared by the bromination of 1-naphthol using N-bromosuccinimide . It has been evaluated for its efficacy as an antifeedant against the cabbage looper, Trichoplusia ni .
Synthesis Analysis
The synthesis of 2-Bromo-1,4-benzoquinone involves the bromination of 1-naphthol using N-bromosuccinimide . The dimerization reactions of 2-bromo-3,5,6-trimethyl-1,4-benzoquinone have also been examined .Molecular Structure Analysis
The molecular formula of 2-Bromo-1,4-benzoquinone is C6H3BrO2 . It has a molecular weight of 186.99 .Chemical Reactions Analysis
The reaction of 2-Bromo-1,4-benzoquinone with xanthene under photochemical conditions has been investigated . It has also been found that the reaction with morpholine is an ipso-substitution .Physical And Chemical Properties Analysis
2-Bromo-1,4-benzoquinone is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to light, air, and heat .科学研究应用
Antimicrobial and Antitumoral Applications
2-Bromo-1,4-benzoquinone is a derivative of naphthoquinones, which are secondary metabolites found in plants and used in traditional medicine to treat diverse human diseases . These compounds have been reported to have significant antimicrobial and antitumoral properties . The chemical modification of naphthoquinones, such as introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups, improves their pharmacological properties .
Anti-inflammatory Applications
Novel bromoalkyl-1,4-benzoquinones, including 2-Bromo-1,4-benzoquinone, have been studied as potential anti-inflammatory candidates . The main structure of these compounds is a quinoid ring that can be modified to increase bioavailability as a drug candidate . In silico studies have shown that these compounds have great binding affinity toward COX-1 and COX-2, key enzymes in the inflammatory response .
Cancer Treatment
A report suggests that the replacement of 2-methyl-1,4-naphthoquinone with 2-Bromo-1,4-benzoquinone enhances its ability to produce hydrogen peroxide . This property can be employed for cancer treatment, as the produced hydrogen peroxide can induce oxidative stress in cancer cells, leading to cell death .
Water Treatment
In a study, 2-bromo-6-chloro-1,4-benzoquinone (2,6-BCBQ), a species related to 2-Bromo-1,4-benzoquinone, was detected and identified in drinking water . The occurrence frequency and levels of 2,6-BCBQ were investigated, and its cytotoxicity was evaluated . This suggests potential applications of 2-Bromo-1,4-benzoquinone in water treatment and environmental science.
作用机制
Target of Action
2-Bromo-1,4-benzoquinone is a quinone derivative that has been found to exhibit strong activity against various targets. The primary targets of 2-Bromo-1,4-benzoquinone are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response, making 2-Bromo-1,4-benzoquinone a potential candidate for anti-inflammatory treatments .
Mode of Action
The mode of action of 2-Bromo-1,4-benzoquinone involves its interaction with its targets, leading to changes in their function. It is suggested that 2-Bromo-1,4-benzoquinone acts as an electrophile, undergoing reactions with nucleophiles . This interaction can lead to the formation of new compounds, altering the function of the target enzymes .
Biochemical Pathways
2-Bromo-1,4-benzoquinone affects several biochemical pathways. One of the key pathways is the electrophilic substitution of phenols . This pathway involves the reaction of 2-Bromo-1,4-benzoquinone with phenols, leading to the formation of new compounds . Additionally, 2-Bromo-1,4-benzoquinone can undergo dimerization reactions, forming complex structures such as 2,2’-dimeric benzoquinone .
Pharmacokinetics
It is known that the solubility of 2-bromo-1,4-benzoquinone derivatives in octanol is greater than in water, suggesting that these compounds may have good bioavailability .
Result of Action
The result of the action of 2-Bromo-1,4-benzoquinone is the alteration of the function of its target enzymes. This can lead to changes at the molecular and cellular levels. For instance, the interaction of 2-Bromo-1,4-benzoquinone with COX-1 and COX-2 enzymes can potentially reduce inflammation .
Action Environment
The action of 2-Bromo-1,4-benzoquinone can be influenced by various environmental factors. For example, the pH of the environment can affect the redox potential of 2-Bromo-1,4-benzoquinone, influencing its reactivity . Additionally, the presence of other compounds, such as phenols, can also affect the reactions of 2-Bromo-1,4-benzoquinone .
安全和危害
未来方向
属性
IUPAC Name |
2-bromocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEQXZOIQJWYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192701 | |
| Record name | 2-Bromo-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,4-benzoquinone | |
CAS RN |
3958-82-5 | |
| Record name | 2-Bromo-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,4-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Bromo-1,4-benzoquinone exert its biological effects?
A1: 2-Bromo-1,4-benzoquinone acts as a reactive electrophile, primarily targeting cellular nucleophiles like the sulfur atom in glutathione or cysteine residues of proteins. [, ] This covalent modification can disrupt protein function and contribute to toxicity. For instance, research suggests a role for 2-Bromo-1,4-benzoquinone in the nephrotoxicity induced by certain glutathione conjugates. [] Studies have shown that administration of 2-Bromo-1,4-benzoquinone to rats leads to increased blood urea nitrogen levels and histological changes in the kidneys, indicating nephrotoxicity. []
Q2: What is the significance of the quinone moiety in 2-Bromo-1,4-benzoquinone's toxicity?
A2: Studies comparing the nephrotoxicity of 2-Bromo-1,4-benzoquinone with its non-quinone analogues (bromothiophenols) highlight the importance of the quinone structure. While 2-Bromo-1,4-benzoquinone exhibited nephrotoxicity, bromothiophenols did not show similar effects. [] This difference suggests that the quinone moiety plays a crucial role in the compound's toxicity, possibly through redox cycling or the generation of reactive oxygen species.
Q3: How is 2-Bromo-1,4-benzoquinone formed metabolically?
A3: 2-Bromo-1,4-benzoquinone is a metabolite of bromobenzene. [] Research indicates that bromobenzene is initially metabolized to reactive epoxides and quinones. While epoxide-derived mercapturic acids are major metabolites, 2-Bromo-1,4-benzoquinone arises from the interaction of glutathione with either 4-bromophenol (via hydroxylative debromination followed by oxidation) or directly with 2-bromohydroquinone. []
Q4: What analytical techniques are used to identify 2-Bromo-1,4-benzoquinone and its metabolites?
A4: Several analytical techniques are employed to characterize 2-Bromo-1,4-benzoquinone and its metabolic products. These include:
- GC/MS (Gas Chromatography/Mass Spectrometry): This technique is used to analyze derivatized metabolites of 2-Bromo-1,4-benzoquinone, like dimethoxythioanisoles, in urine samples. []
- 1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique helps identify intermediates formed during reactions involving 2-Bromo-1,4-benzoquinone, like in the cerium-bromate-1,4-benzoquinone system. []
Q5: What research exists on the photochemical behavior of 2-Bromo-1,4-benzoquinone?
A5: Research has explored the influence of light on reactions involving 2-Bromo-1,4-benzoquinone. For example, in the cerium-bromate-1,4-benzoquinone system, even low-intensity fluorescent light significantly impacted the oscillatory behavior. [] Studies suggest that 2-Bromo-1,4-benzoquinone undergoes photoaccelerated decomposition to produce hydroxy-1,4-benzoquinone and bromide ions. []
Q6: How does 2-Bromo-1,4-benzoquinone participate in oscillatory chemical reactions?
A6: 2-Bromo-1,4-benzoquinone has been identified as a crucial intermediate in several oscillatory chemical systems. For example, in the cerium-bromate-1,4-benzoquinone reaction, the cyclical production and consumption of 2-Bromo-1,4-benzoquinone contribute to the observed oscillations. [] Similar behavior has been observed in the ferroin-bromate-1,4-benzoquinone system. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



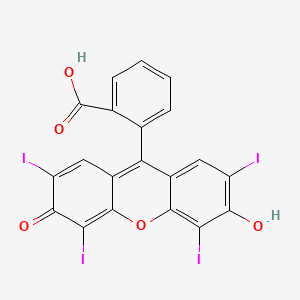

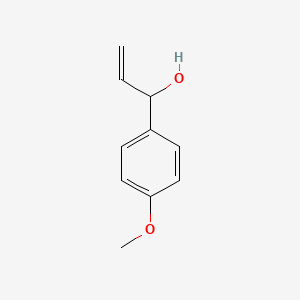

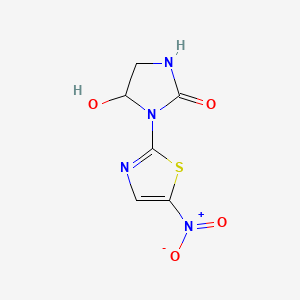


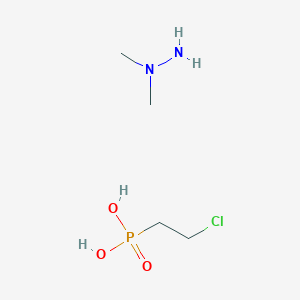

![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)


